REACTION_CXSMILES
|
[O:1]1C2C(=CC=CC=2)C(=O)C(C2C=CC=CC=2)=[CH:2]1.[CH:18]1[C:23]([C:24]2[C:33](=[O:34])[C:32]3[C:31](O)=[CH:30][C:29]([OH:36])=[CH:28][C:27]=3[O:26][CH:25]=2)=[CH:22][CH:21]=[C:20]([OH:37])[CH:19]=1.C1C(C2C(=O)C3C=CC(O)=CC=3OC=2)=CC=C(O)C=1>>[CH3:2][O:1][C:30]1[CH:31]=[C:32]2[C:33](=[O:34])[C:24]([C:23]3[CH:18]=[CH:19][C:20]([OH:37])=[CH:21][CH:22]=3)=[CH:25][O:26][C:27]2=[CH:28][C:29]=1[OH:36]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C(=O)C2=CC=CC=C12)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1O)OC=C(C2=O)C=3C=CC(=CC3)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |